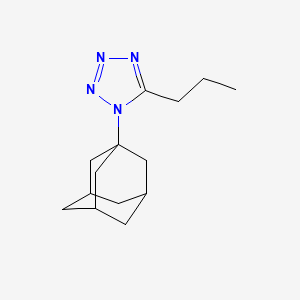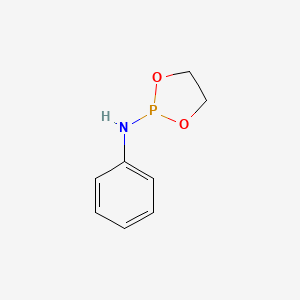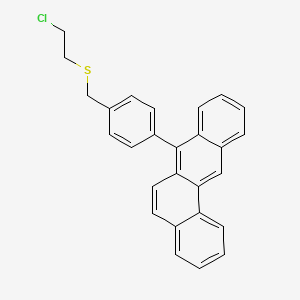
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide is a chemical compound with a complex structure that includes a chloroethyl group, a tetraphenyl group, and a benzyl sulfide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl 4-(tetraphen-7-yl)benzyl sulfide typically involves the reaction of benzyl Grignard reagents with phosphinic acid thioesters. This method allows for the formation of the carbon-sulfur bond, which is a key feature of the compound . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and may involve temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfide group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Major Products
Substitution: The major products of nucleophilic substitution reactions are typically the corresponding substituted ethyl derivatives.
Oxidation: Oxidation reactions yield sulfoxides or sulfones, depending on the reaction conditions and reagents used.
科学的研究の応用
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of cancer research due to its ability to interact with biological molecules.
Industry: It may be used in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 2-chloroethyl 4-(tetraphen-7-yl)benzyl sulfide involves its ability to undergo nucleophilic substitution and oxidation reactions. These reactions allow the compound to interact with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes .
類似化合物との比較
Similar Compounds
2-Chloroethyl ethyl sulfide: A simpler analog that lacks the tetraphenyl and benzyl groups.
Benzyl sulfide: A compound with a similar sulfide group but without the chloroethyl and tetraphenyl groups.
Uniqueness
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the tetraphenyl group adds steric bulk and electronic effects that influence the compound’s behavior in chemical reactions .
特性
CAS番号 |
31236-11-0 |
|---|---|
分子式 |
C27H21ClS |
分子量 |
413.0 g/mol |
IUPAC名 |
7-[4-(2-chloroethylsulfanylmethyl)phenyl]benzo[a]anthracene |
InChI |
InChI=1S/C27H21ClS/c28-15-16-29-18-19-9-11-21(12-10-19)27-24-8-4-2-6-22(24)17-26-23-7-3-1-5-20(23)13-14-25(26)27/h1-14,17H,15-16,18H2 |
InChIキー |
PNZGYVLIIFMABN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC=C(C=C5)CSCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


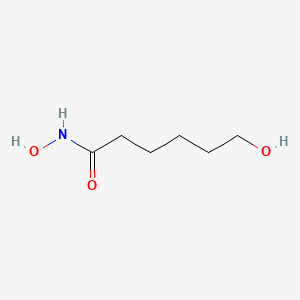
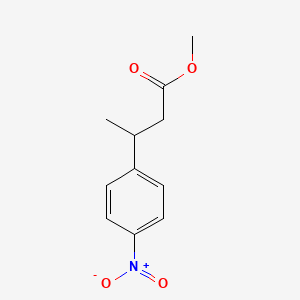
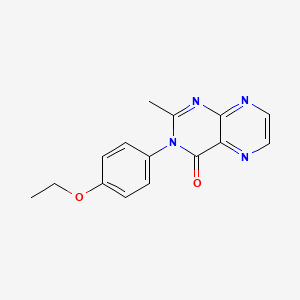
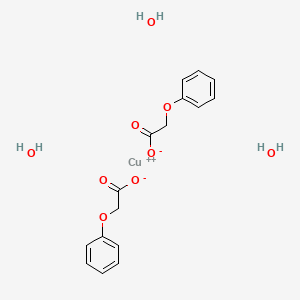


![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
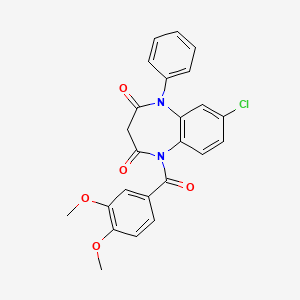
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
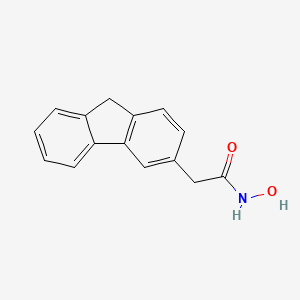
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)
